Aderbasib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action and Signaling Pathways

Aderbasib inhibits the ADAM family of multifunctional membrane-bound proteins, with primary activity against ADAM10 and ADAM17 [1] [2] [3]. Its mechanism is centered on blocking "sheddase" activity.

- Sheddase Inhibition: The metalloproteinase domains of ADAMs cleave cell-surface proteins, releasing or "shedding" their soluble ectodomains. This compound binds to the active site of this domain, inhibiting this process [4] [3].

- Consequences of Inhibition: By inhibiting ADAM10 and ADAM17, this compound blocks the release of a wide range of signaling molecules [5] [6]. This includes:

- EGFR/HER Ligands: ADAM17 is crucial for processing ligands for the Epidermal Growth Factor Receptor (EGFR) family [3] [6]. By preventing ligand shedding, this compound blocks activation of all four HER receptor pathways (EGFR/HER1, HER2, HER3, HER4), leading to more comprehensive suppression than drugs targeting single receptors [7] [4].

- Tumor Necrosis Factor-alpha (TNF-α): ADAM17 is also known as TNF-α Converting Enzyme (TACE) and processes TNF-α from its membrane-bound precursor to its soluble form [3].

- Notch Signaling Regulation: ADAM10 processes the Notch receptor and its ligand, Delta-like ligand-1 (Dll-1), thereby regulating the Notch signaling pathway [3].

The following diagram illustrates the core mechanism of action of this compound and its functional consequences.

Key Experimental Data and Protocols

This compound has demonstrated robust antineoplastic activity in preclinical models for various cancers.

In Vitro Activity

This compound inhibits metalloprotease activity by binding to the active site [4]. In trypsinized PK15 cells, this compound (10-100 μM) inhibited the interaction between ADAM17 and its substrate, with almost no binding detected at 100 μM [4] [1].

In Vivo Efficacy in Glioma Model

A key preclinical study demonstrated the efficacy of this compound in a model of pediatric glioblastoma [4] [1].

- Animal Model: NSG mice with SU-pcGBM2 orthotopic xenografts [4] [1].

- Dosage and Administration: 50 mg/kg, administered via intraperitoneal injection, 5 days per week, beginning at four weeks post-engraftment and continuing for 2 weeks [4] [1].

- Formulation: The injection solution was prepared as a mixture of 2% DMSO, 2% Tween 80, 48% PEG300, and 48% water [4] [1].

- Result: The treatment resulted in robust inhibition of pediatric glioblastoma orthotopic xenograft growth [4] [1].

Clinical Trial History and Status

This compound has been investigated in several clinical trials, though its development for major indications has been discontinued.

- Cancer Applications: It has been studied for HER2-positive breast cancer and B-cell non-Hodgkin lymphoma (specifically Diffuse Large B-Cell Lymphoma, DLBCL) [5] [7].

- Status: Development for metastatic breast cancer was halted in 2011 after positive Phase II findings were contradicted by further research [2]. According to one database, it has been investigated in a phase I trial for malignant glioma [3]. Its current status is investigational [2].

Key Biological Targets Overview

The following table summarizes the key substrates processed by ADAM17 that are relevant to cancer, illustrating the broad potential impact of its inhibition by this compound [5].

| ADAM17 Substrate | Role in Tumor Immunosurveillance and Cancer |

|---|---|

| MICA/B | Soluble forms inhibit immune cell activation, contributing to immune escape by tumor cells. |

| FcγRIIIA (CD16) | Shedding from Natural Killer (NK) cells reduces antibody-dependent cellular cytotoxicity (ADCC); inhibition boosts rituximab efficacy. |

| Tim-3 | Functions as an immune checkpoint; shedding may dampen immune responses. |

| PMEL17 (GP100) | A melanoma antigen; shedding may affect immune recognition. |

| CD154 (CD40L) | A potent stimulator of anti-tumor immune responses; shedding may limit its activity. |

| IL-23 Receptor | Genetic deletion of IL-23 enhances anti-tumor immunity. |

References

- 1. This compound (INCB007839) | ADAM10/17 Inhibitor [medchemexpress.com]

- 2. This compound [en.wikipedia.org]

- 3. This compound [mycancergenome.org]

- 4. This compound | sheddase inhibitor | CAS# 791828-58-5 [invivochem.com]

- 5. Recent ADAM17 Advances: Target for Cancer, Inflammation [pmc.ncbi.nlm.nih.gov]

- 6. ADAM17: An Emerging Therapeutic Target for Lung Cancer [mdpi.com]

- 7. INCB7839: Uses, Interactions, Mechanism of Action [go.drugbank.com]

what is Aderbasib used for in research

Core Scientific profile

The table below summarizes the key technical aspects of Aderbasib for research purposes.

| Property | Description |

|---|---|

| Drug Type | Small molecule drug [1] |

| Synonyms | INCB7839, INCB007839 [1] [2] |

| CAS Registry | 791828-58-5 [1] [2] |

| Molecular Formula | C₂₁H₂₈N₄O₅ [1] [2] |

| Mechanism of Action | Potent, orally active inhibitor of ADAM10 and ADAM17 (sheddase inhibitor) [1] [3] |

| Primary Research Applications | Investigation of cancers including breast cancer, colorectal cancer, gliomas, and non-Hodgkin lymphoma; studying tumor growth, metastasis, and combination therapies to overcome drug resistance [1] [3] [4] |

| Key Biological Effect | Blocks proteolytic "shedding" of cell surface proteins, inhibiting activation of EGFR and other HER receptor pathways, and reducing release of soluble factors like TNF-α [2] [3] |

| Development Status | Clinical development discontinued after Phase II trials (as of 2011) [5] |

Mechanism of Action and Signaling Pathways

This compound exerts its research effects by inhibiting the metalloproteinase activity of ADAM10 and ADAM17 [3]. These proteins are responsible for the proteolytic "shedding" of various membrane-bound proteins, releasing their soluble ectodomains [2].

- Key Substrates and Pathways: The most significant substrates in oncology include ligands of the Epidermal Growth Factor Receptor (EGFR), which this compound inhibits, blocking activation through all four HER receptors for more complete pathway inhibition [2]. ADAM17 is also a primary enzyme for cleaving membrane-bound Tumor Necrosis Factor-alpha (TNF-α) to its soluble, active form [6].

- Functional Consequences: By inhibiting this shedding process, this compound can suppress tumor cell proliferation and has shown antiviral effects in research models [2]. In the tumor microenvironment, inhibiting ADAM17 can affect vascular permeability and pre-metastatic niche formation [7].

The following diagram illustrates the mechanism of this compound and its cellular effects.

Research Applications and Experimental Data

This compound has been investigated in various preclinical cancer models. The table below summarizes key experimental findings from recent research.

| Cancer Model / Context | Experimental Findings | Reference |

|---|---|---|

| Pediatric Glioblastoma (SU-pcGBM2 xenografts) | Intraperitoneal injection (50 mg/kg, 5 days/week) resulted in strong inhibition of orthotopic xenograft growth. [2] | [2] |

| Colorectal Cancer (CRC) | Combined with protein therapeutic PEPD-G278D to overcome tumor resistance to EGFR inhibitors; this compound enhanced target engagement by PEPD-G278D. [4] | [4] |

| CRC Metastasis | Oral administration (30 mg/kg every 3 days) reduced CRC metastasis in a mouse model; study highlighted role of ADAM17 in pre-metastatic niche formation. [7] | [7] |

Experimental Protocols

For researchers, the following experimental details from published studies can serve as a methodological reference.

In Vitro Antiviral Assay (from reference [2])

- Cell Line: PK15 cells.

- Procedure: Cells were treated with this compound at concentrations ranging from 100 μM to 1 mM (0.5-hour incubation).

- Outcome: The compound demonstrated resistance to CSFV (Classical Swine Fever Virus) pseudovirus, indicating an antiviral effect.

In Vivo Efficacy Study (from reference [2])

- Animal Model: NSG mice with SU-pcGBM2 xenografts.

- Dosing: 50 mg/kg via intraperitoneal (i.p.) injection.

- Schedule: 5 days per week, starting at week 4, for a duration of 2 weeks.

- Formulation: The injection solution consisted of "% DMSO, 2% Tween 80, 48% PEG300, 48% water".

In Vivo Metastasis Study (from reference [7])

- Animal Model: Athymic BALB/c-nu/nu mice.

- Dosing: 30 mg/kg via oral administration (P.O.).

- Schedule: Administered every three days following CRC cell implantation.

- Purpose: The study evaluated the effect of this compound on reducing CRC metastasis in vivo.

Key Considerations for Researchers

- Specificity and Off-Target Effects: While designed to target ADAM10/ADAM17, researchers should be aware that the selectivity of this compound should be verified in specific experimental systems to rule out off-target effects.

- Clinical Translation Status: It is important to note that this compound's clinical development for cancers like metastatic breast cancer was halted in 2011 after Phase II trials [5]. Its current utility is primarily as a tool compound for basic and translational research to understand sheddase function and explore new combination strategies [4].

References

- 1. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 2. This compound | sheddase inhibitor | CAS# 791828-58-5 [invivochem.com]

- 3. is a Highly Potent and Orally Active Inhibitor of ADAM10... This compound [cancer-research-network.com]

- 4. Protein-based combination therapy overcomes tumor ... [masseycancercenter.org]

- 5. - Wikipedia this compound [en.wikipedia.org]

- 6. ADAM17 as a promising therapeutic target - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 7. Tumor-derived exosomal ADAM17 promotes pre-metastatic ... [jeccr.biomedcentral.com]

Aderbasib tumor necrosis factor regulation

Drug Profile & Mechanism of Action

Aderbasib (also known as INCB7839) is a small-molecule inhibitor that primarily targets the sheddase activity of ADAM family metalloproteinases [1]. The core mechanism by which this compound is understood to influence TNF-α is through the indirect inhibition of its release from the cell membrane.

The table below summarizes the key functional aspects of this compound:

| Attribute | Description |

|---|---|

| Primary Targets | ADAM10 and ADAM17 (a dual inhibitor) [1] [2]. |

| Direct Substrate | The enzyme (ADAM17), not TNF-α itself. |

| Mechanism on TNF-α | Indirect regulation by inhibiting the proteolytic "shedding" of membrane-bound pro-TNF-α, preventing the generation of soluble, active TNF-α [3] [4]. |

| Therapeutic Rationale | Modulating dysregulated TNF-α signaling in diseases like cancer and inflammatory conditions, with potential to overcome resistance to therapies like Rituximab [1]. |

Structural Basis & Target Biology

Understanding the target structure is crucial for rational drug design. ADAM17, also known as TNF-α Converting Enzyme (TACE), is a transmembrane protein.

- Domain Structure: Its key domains include a prodomain, a catalytic Metalloprotease Domain (MD), a disintegrin domain, a membrane-proximal domain, a transmembrane domain, and a cytoplasmic tail [3] [4].

- Catalytic Site: The MD contains a conserved zinc-binding motif (HExxHxxGxxHD) essential for proteolytic activity. This compound is designed to interact with this catalytic site [3] [4].

- Activation Pathway: ADAM17 is synthesized as an inactive zymogen. Its maturation involves iRhom proteins transporting it from the Endoplasmic Reticulum to the Golgi apparatus, where the inhibitory prodomain is cleaved by furin proteases. Mature ADAM17 is then delivered to the cell surface [3] [4].

The following diagram illustrates the activation and inhibition pathway:

ADAM17 activation pathway and this compound inhibition of TNF-α shedding.

Experimental & Clinical Evidence

This compound has been investigated in various preclinical and clinical settings, demonstrating its potential application in oncology.

- In Vivo Cancer Model: In a study on colorectal cancer (CRC), an ADAM17 selective inhibitor (JG26) was administered intravenously at 3 mg/kg, while this compound was given orally at 30 mg/kg every three days. This treatment significantly reduced liver and lung metastasis in mouse models, demonstrating the therapeutic potential of ADAM17 inhibition [5].

- Clinical Trials: this compound has been evaluated in clinical trials. It was used in combination with Rituximab for treating diffuse large B-cell non-Hodgkin lymphoma and with Trastuzumab for HER2-positive breast cancer [1].

- Mechanistic Insight in Other Indications: Research into Vasoactive Intestinal Peptide (VIP) showed that VIP upregulates ADAM10. In these studies, this compound was used as a specific ADAM10 inhibitor to counteract VIP-mediated shedding of ACE2 and TMPRSS2, confirming its utility as a potent and selective pharmacological tool [2].

Suggested Experimental Protocols

Based on the reviewed literature, here are key methodologies for studying this compound's effects:

1. Cell-Based Shedding Assay:

- Purpose: To quantify inhibition of TNF-α shedding.

- Procedure:

- Culture cells expressing TNF-α (e.g., macrophages).

- Pre-treat with this compound (dose range recommended: 0.1-10 µM) before stimulation with a shedding inducer (e.g., LPS).

- Collect cell supernatant and measure soluble TNF-α levels via ELISA.

- Analyze cell lysates by Western Blot to confirm unchanged levels of membrane-bound pro-TNF-α.

2. In Vivo Metastasis Model (adapted from [5]):

- Purpose: To evaluate efficacy in reducing tumor metastasis.

- Procedure:

- Establish an orthotopic or metastatic mouse model (e.g., CRC cell injection).

- Administer this compound via oral gavage at 30 mg/kg every three days post-tumor implantation.

- Monitor metastasis formation (e.g., in liver/lungs) after 60 days using H&E staining.

- Quantify vascular permeability changes using the Evans blue dye extravasation method.

Research Summary

This compound represents a targeted approach to modulate TNF-α signaling by inhibiting its primary sheddase, ADAM17. Its dual inhibition of ADAM10 may also contribute to its overall pharmacological effect. While clinical activity has been observed in combination therapies, much of the direct mechanistic data connects it to ADAM10/17 inhibition rather than explicitly and quantitatively detailing TNF-α regulation in tumors.

References

- 1. Recent Advances in ADAM17 Research: A Promising Target ... [pmc.ncbi.nlm.nih.gov]

- 2. Vasoactive Intestinal Peptide (VIP) in COVID-19 Therapy ... [pmc.ncbi.nlm.nih.gov]

- 3. ADAM17 as a promising therapeutic target: from structural ... [frontiersin.org]

- 4. ADAM17 as a promising therapeutic target - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 5. Tumor-derived exosomal ADAM17 promotes pre-metastatic ... [jeccr.biomedcentral.com]

Aderbasib preclinical research findings

Aderbasib (INCB007839) Drug Profile

The table below summarizes the core information available for this compound:

| Profile Item | Details |

|---|---|

| Drug Type | Small molecule drug (orally bioavailable) [1] [2] |

| Targets | ADAM10 and ADAM17 (Dual Inhibitor) [1] [2] [3] |

| Mechanism of Action | Inhibits the "sheddase" activity of ADAM10 and ADAM17, preventing the cleavage and release of soluble ectodomains of cell surface proteins [1]. |

| Relevant Indications (from clinical trials) | • Malignant Glioma (Investigational) [1] • HER2-positive Breast Cancer (Investigated in combination with trastuzumab) [3] • Diffuse Large B-Cell Non-Hodgkin Lymphoma (Investigated in combination with rituximab) [3] | | Highest Development Phase | Phase 2 (Discontinued) [2] |

Scientific Rationale and Therapeutic Context

The value of inhibiting ADAM17, a key target of this compound, is well-documented in scientific literature, particularly in oncology.

ADAM17 Biology: ADAM17 is a transmembrane protease that sheds over 80 membrane-bound substrates [4] [3]. Its activity is critical in releasing key signaling molecules, including:

Role in Cancer and Rationale for Targeting:

- By inhibiting the shedding of EGFR ligands, ADAM17 inhibitors can suppress tumor cell proliferation signals [1].

- In the context of glioma, recent research in "cancer neuroscience" highlights a complex interplay between glioma cells and the central nervous system. Neuronal activity can promote glioma progression through direct synaptic communication and paracrine signaling [5]. While the direct link to ADAM17 in this specific process is not detailed in the results, the broader role of proteases in modulating the tumor microenvironment is well-established.

- A promising application is in cancer immunotherapy. ADAM17 mediates the shedding of CD16 from NK cells. Inhibiting ADAM17 with a drug like this compound prevents this shedding, thereby enhancing NK cell-mediated antibody-dependent cellular cytotoxicity (ADCC) of therapeutic antibodies like rituximab and trastuzumab [3]. This was the basis for its clinical investigation in lymphoma and breast cancer.

The following diagram illustrates this core immunomodulatory mechanism of action.

Diagram 1: Proposed mechanism of this compound in enhancing antibody-based therapy by preventing ADAM17-mediated CD16 shedding on NK cells.

References

- 1. This compound [mycancergenome.org]

- 2. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 3. Recent Advances in ADAM17 Research: A Promising Target ... [pmc.ncbi.nlm.nih.gov]

- 4. ADAM17 as a promising therapeutic target - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 5. Deciphering the CNS-glioma dialogue: Advanced insights ... [pmc.ncbi.nlm.nih.gov]

Aderbasib in cancer proliferation studies

Core Properties and Mechanism of Action

The table below summarizes the key characteristics of Aderbasib.

| Property | Description |

|---|---|

| Drug Name | This compound (also known as INCB7839, INCB-7839, INCB007839, sheddase inhibitor INCB007839) [1]. |

| Drug Type | Orally bioavailable, small-molecule inhibitor [1]. |

| Primary Targets | ADAM10 and ADAM17 (a disintegrin and metalloproteinase family members) [1]. |

| Mechanism of Action | Inhibits the "sheddase" activity of ADAM10 and ADAM17, preventing the cleavage and release of soluble ectodomains of various cell surface proteins [1]. |

| Biological Consequence | Downregulates signaling pathways that drive tumor cell proliferation; has shown potential to enhance the efficacy of monoclonal antibody therapies [2]. |

Targeted Signaling Pathways in Cancer

ADAM17, a primary target of this compound, sheds over 80 membrane-bound substrates [3] [4]. By inhibiting ADAM17, this compound can modulate several key signaling pathways that promote cancer cell proliferation, as illustrated below.

ADAM17 sheddase activity and inhibition by this compound. By blocking ADAM17, this compound prevents the release of soluble signaling molecules, dampening downstream proliferative and inflammatory pathways.

The inhibition of these pathways can suppress tumor growth, and this compound may also enhance cancer immunotherapy. By preventing the shedding of proteins like FcγRIIIA (CD16) on Natural Killer (NK) cells, this compound can improve the efficacy of therapeutic antibodies like Rituximab, a mechanism known as Antibody-Dependent Cellular Cytotoxicity (ADCC) [2].

Experimental Research Approaches

The table below outlines common methodologies used in preclinical studies to investigate the effects of ADAM17 inhibitors like this compound.

| Experimental Goal | Commonly Used Protocols & Assays |

|---|

| In Vitro Proliferation & Viability | • Cell Titer-Glo / MTT Assay: Measure ATP levels/metabolic activity in cancer cell lines (e.g., breast, lung) treated with this compound. • Clonogenic Assay: Assess long-term reproductive cell survival after drug treatment. | | Sheddase Activity & Target Engagement | • Ectodomain Shedding Assay: Quantify soluble substrates (e.g., TNF-α, L-selectin) in cell culture supernatant via ELISA after stimulating cells with ADAM17 activators (e.g., PMA) ± inhibitor [3]. • Western Blot / Flow Cytometry: Detect levels of membrane-bound vs. soluble substrate forms. | | Signaling Pathway Analysis | • Western Blot / Phospho-Specific Flow Cytometry: Analyze phosphorylation status of key signaling nodes (e.g., ERK, AKT, STAT3) in treated cells to confirm pathway inhibition [3]. | | Immune Cell Function (ADCC) | • NK Cell Cytotoxicity Assay: Co-culture NK cells with target cancer cells opsonized with a therapeutic antibody (e.g., Rituximab). Measure target cell lysis (e.g., via LDH release) and IFN-γ production with/without ADAM17 inhibition [2]. |

Clinical Development Status

This compound has been evaluated in clinical trials for cancer treatment. Below is a summary of its known clinical investigation status based on available data.

| Aspect | Details |

|---|---|

| Known Clinical Trials | The drug has been investigated in at least one clinical trial. As of the latest data, there was one open Phase 1 trial [1]. |

| Combination Therapy | It has been studied clinically in combination with Trastuzumab for patients with HER2-positive breast cancer [2]. |

| Current Indication Focus | Malignant glioma was noted as the most common disease being investigated in the active clinical trial for this compound [1]. |

Key Insights for Researchers

- Overcoming Therapeutic Resistance: Research into this compound is part of a broader strategy to overcome resistance to targeted therapies like EGFR inhibitors and to enhance the efficacy of monoclonal antibody treatments such as Rituximab and Trastuzumab by modulating the tumor microenvironment [2].

- Selectivity Challenge: A significant challenge in developing ADAM17 inhibitors has been achieving selectivity over other metalloproteinases (like MMPs) to avoid side effects such as musculoskeletal toxicity. Newer agents, including this compound, represent efforts to create more selective inhibitors [2] [4].

References

Molecular Profile & Basic Characteristics

The table below summarizes the core molecular and physicochemical properties of Aderbasib.

| Property | Description |

|---|---|

| CAS Number | 791828-58-5 [1] [2] |

| Synonyms | INCB7839, INCB007839 [1] [2] |

| Molecular Formula | C21H28N4O5 [1] [2] |

| Molecular Weight | 416.47 g/mol [1] [2] |

| Purity | ≥98% [1] |

| Appearance | White to light yellow solid powder [1] [2] |

| Solubility | ~100 mg/mL in DMSO (~240.11 mM) [1] [2] |

Mechanism of Action and Biological Activity

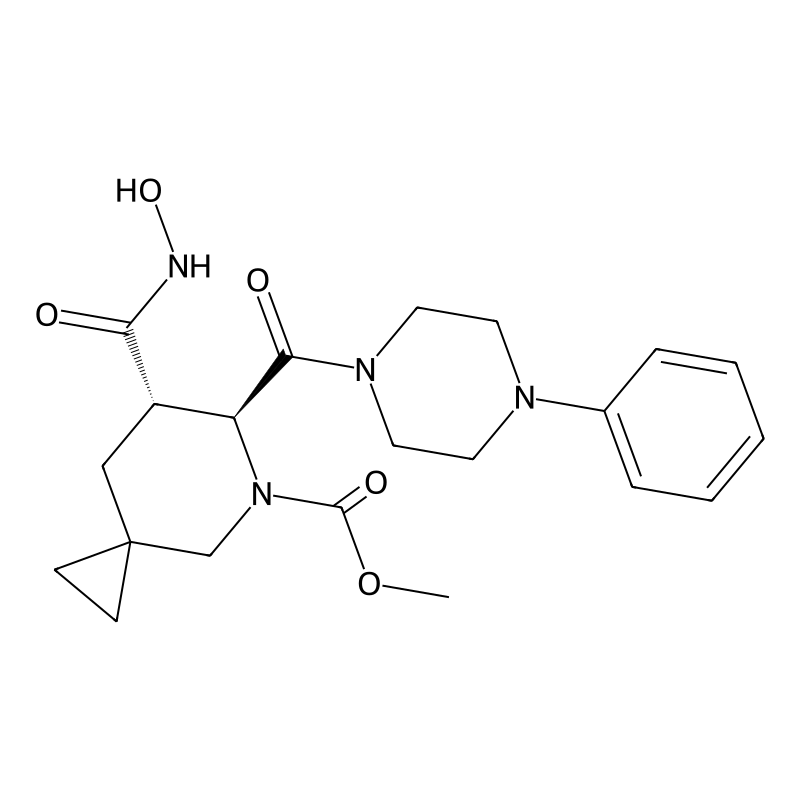

This compound is a hydroxamate-based inhibitor designed to block the metalloproteinase activity of ADAM10 and ADAM17 [1] [2]. These enzymes are sheddases that cleave and release (shed) the ectodomains of various cell surface proteins [3] [1]. By inhibiting them, this compound affects multiple signaling pathways.

- Primary Targets: Potently inhibits ADAM10 and ADAM17 [2].

- Key Consequences:

- Reduced EGFR Pathway Activation: ADAM17 processes ligands for the Epidermal Growth Factor Receptor (EGFR) family. Inhibition can block activation through all four HER receptors [1].

- Reduced TNF-α Signaling: ADAM17 is a primary TNF-α converting enzyme (TACE); inhibition reduces soluble TNF-α levels [1].

- Immunomodulation: Prevents shedding of receptors like CD16 on NK cells, potentially enhancing antibody-dependent cellular cytotoxicity (ADCC) of therapeutics like rituximab [4].

This compound inhibits ADAM10/17, preventing release of soluble signaling factors and modulating downstream biological effects.

Quantitative Biological Data

The table below summarizes key experimental findings for this compound.

| Assay / Model | Findings / Outcome | Protocol & Conditions |

|---|---|---|

| In Vitro Shedding Assay | Inhibited interaction between ADAM17 and its substrate; concentration-dependent effect, with nearly complete inhibition at 100 μM [1]. | Trypsinized PK15 cells; compound pre-treated for 0.5 hours [1]. |

| In Vitro Antiviral Assay | Showed antiviral effect against CSFV pseudovirus at 100 μM and 1 mM in PK15 cells [1]. | PK15 cells; compound pre-treated for 0.5 hours [1]. |

| In Vivo Xenograft Model | Robustly inhibited growth of pediatric glioblastoma orthotopic xenografts [1] [2]. | Animal Model: NSG mice. Dose: 50 mg/kg. Route: Intraperitoneal (i.p.) injection. Dosing Regimen: 5 days per week for 2 weeks. Vehicle: 2% DMSO, 2% Tween 80, 48% PEG300, 48% water [1] [2]. |

Experimental Protocols

In Vitro Cell-Based Shedding/Antiviral Assay

This protocol is adapted from studies on CSFV pseudovirus [1].

- Cell Line: PK15 cells.

- Compound Preparation: Prepare this compound stock solution in DMSO. Dilute to working concentrations (e.g., 10-1000 μM) in cell culture medium.

- Pre-treatment: Treat cells with this compound for 30 minutes (0.5 h) before assay.

- Stimulation/Infection: Introduce the stimulus (e.g., specific substrate) or challenge with pseudovirus.

- Analysis: Measure the desired endpoint, such as substrate binding via a specific assay or viral infection rate.

In Vivo Efficacy Study in Xenograft Models

This protocol is based on the pediatric glioblastoma model [1] [2].

- Animal Model: NSG mice with established SU-pcGBM2 orthotopic xenografts.

- Dosing Formulation:

- This compound: Prepare in a vehicle of 2% DMSO, 2% Tween 80, 48% PEG300, 48% water.

- Note: This is one reported formulation; optimization may be required for different models or administration routes [1].

- Dosing Regimen:

- Route: Intraperitoneal (i.p.) injection.

- Dose: 50 mg/kg.

- Schedule: Administer 5 days per week, starting at a predefined time point (e.g., week 4 post-implantation), for a duration of 2 weeks.

- Endpoint Analysis: Measure tumor growth/volume compared to control groups.

Clinical Development and Potential

This compound has been investigated in clinical trials for several cancer types, though its development for some indications has been halted.

| Indication | Development Status / Key Findings |

|---|---|

| Metastatic Breast Cancer (HER2+) | Previously investigated; clinical development terminated in 2011 [1]. Showed promising activity in heavily pretreated patients [1]. |

| Diffuse Large B-Cell Non-Hodgkin Lymphoma | Investigated in clinical trials in combination with rituximab [4]. The rationale is to enhance NK cell-mediated ADCC by preventing CD16 shedding [4]. |

Conclusion

This compound is a well-characterified dual inhibitor of ADAM10 and ADAM17. Its broad mechanism of action, impacting growth factor and immune signaling, made it a candidate for cancer therapy. While its clinical development for major indications has been discontinued, it remains a valuable research tool for studying sheddase function.

References

- 1. This compound | sheddase inhibitor | CAS# 791828-58-5 [invivochem.com]

- 2. This compound (INCB007839) | ADAM10/17 Inhibitor [medchemexpress.com]

- 3. ADAM17 as a promising therapeutic target: from structural ... [frontiersin.org]

- 4. Recent Advances in ADAM17 Research: A Promising Target ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Action and Signaling Pathways

Aderbasib inhibits the shedding of membrane-bound proteins. The following diagram illustrates the key signaling pathways affected by its action.

Key pathways inhibited by this compound. It blocks ADAM17-mediated release of soluble factors that drive inflammation and cancer progression.

As the diagram shows, by inhibiting ADAM17 (and ADAM10), this compound blocks the release of soluble mediators like TNF-α and EGFR ligands [1] [2]. This, in turn, disrupts the subsequent activation of their respective receptors and downstream signaling pathways that promote processes such as inflammation, cell proliferation, and tumor survival [3] [2].

Experimental Evidence & Protocols

This compound has demonstrated robust antineoplastic activity in various preclinical models. Here is a summary of key experimental findings and methodologies.

| Cancer Model | Experimental Protocol | Key Findings | Source |

|---|---|---|---|

| Pediatric Glioblastoma | In vivo: NSG mice with SU-pcGBM2 xenografts; 50 mg/kg this compound via intraperitoneal injection, 5 days/week for 2 weeks. | Robust inhibition of orthotopic xenograft growth. | [3] |

| Colorectal Cancer (CRC) Metastasis | In vivo: Nude mouse orthotopic model; 30 mg/kg this compound administered orally every three days. | Significant reduction in CRC liver and lung metastasis. | [4] |

| In Vitro Antiviral Assay | In vitro: PK15 cells; pre-treated with 100-1000 μM this compound for 0.5 hours before exposure to CSFV pseudovirus. | Showed antiviral effect at 100 μM and 1 mM. | [3] |

Formulation and Pharmacological Notes

For in vivo studies, this compound is often formulated for administration as follows [3]:

- For injection: 2% DMSO, 2% Tween 80, 48% PEG300, 48% water.

- Oral administration: The specific formulation used in the CRC metastasis study was not detailed, but the compound is confirmed to be orally active [4].

It is important to note that while this compound is a potent inhibitor of both ADAM10 and ADAM17, this dual activity is a key consideration for its therapeutic profile and potential side effects [2]. The clinical development of this compound for HER2-positive breast cancer was terminated in 2011 [3], highlighting the challenges in translating preclinical success into clinical application.

References

- 1. ADAM17 as a promising therapeutic target - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 2. Strategies to Target ADAM17 in Disease: From Its Discovery to ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound | sheddase inhibitor | CAS# 791828-58-5 [invivochem.com]

- 4. Tumor-derived exosomal ADAM17 promotes pre- ... [jeccr.biomedcentral.com]

Aderbasib early phase clinical trial results

Drug Profile and Ongoing Clinical Trial

The table below summarizes the core information on Aderbasib and its one known active clinical trial.

| Property | Description |

|---|---|

| Drug Type | Small molecule [1] |

| Mechanism of Action | Dual inhibitor of ADAM10 & ADAM17 (Disintegrin and Metalloproteinase domain-containing proteins) [1] [2] |

| Highest Phase | Discontinued (Phase 2) [1] |

| Active Trial (NCT04295759) | Phase I [3] |

| Trial Focus | Recurrent/Progressive High-Grade Glioma in pediatric patients (age 3-21) [3] |

| Primary Objectives | Safety, Tolerability, Maximum Tolerated Dose (MTD) recommendation, Pharmacokinetics [3] |

| Dosing Regimen | Oral, twice daily (BID) on days 1-28 of a 28-day cycle (for up to 26 cycles) [3] |

| Key Exploratory Biomarkers | ADAM10 inhibition of HER2 extracellular domain (serum) and Neuroligin-3 (cerebrospinal fluid) [3] |

Experimental Protocol from Active Trial

The PBTC-056 trial (NCT04295759) employs a detailed study design for evaluating this compound in pediatric high-grade glioma [3].

- Treatment Protocol: Patients receive this compound orally twice daily. Treatment cycles repeat every 28 days for up to 26 cycles in the absence of disease progression or unacceptable toxicity.

- Dose Determination: The trial is structured to estimate the Maximum Tolerated Dose (MTD) and recommend a Phase II dose (RP2D). Dosing is based on Body Surface Area (BSA), with specific BSA requirements for different dose levels (e.g., 120 mg/m²/dose and 80 mg/m²/dose).

- Pharmacokinetic & Biomarker Analysis: The protocol includes characterizing plasma and cerebrospinal fluid (CSF) pharmacokinetics. Exploratory analyses assess ADAM10 inhibition by measuring levels of the HER2 extracellular domain in serum and neuroligin-3 in CSF.

- Efficacy Assessment: A preliminary assessment of efficacy is conducted through objective response evaluation and overall survival analysis. Patients undergo magnetic resonance imaging (MRI) and X-ray imaging as part of this evaluation.

- Key Eligibility Criteria:

- Diagnosis of recurrent/progressive high-grade glioma (including DIPG, DMG, glioblastoma, anaplastic astrocytoma).

- Age between 3 and 21 years.

- Measurable disease on MRI.

- Adequate bone marrow, liver, and kidney function.

Mechanism of Action and Signaling Pathways

This compound is an orally bioavailable inhibitor that targets the ADAM family of sheddases, primarily ADAM10 and ADAM17 [2]. These membrane-bound proteases cleave and release the extracellular domains of various transmembrane proteins. The diagram below illustrates the key signaling pathways mediated by ADAM10 and ADAM17 that are relevant to this compound's proposed mechanism of action.

This mechanism is crucial in cancer because these pathways drive tumor cell proliferation, survival, and interactions with the tumor micro-environment [4] [5] [6]. The exploratory biomarker analysis in the PBTC-056 trial directly investigates the inhibition of these pathways by measuring shed HER2 (an EGFR family member) and NLGN3 [3].

Interpretation and Further Research

- Development Status: this compound's development for earlier indications like breast cancer was discontinued [1]. Its investigation in high-grade glioma represents a potential application in a new setting.

- Data Limitation: The available information describes the trial's design and objectives but does not include results on efficacy, specific toxicity profiles, or successfully determined dosing. These data are anticipated upon the trial's completion and publication.

- Suggested Next Steps: To find results, you can directly monitor the NCT04295759 record on ClinicalTrials.gov. Searching for published abstracts or manuscripts from the Pediatric Brain Tumor Consortium (PBTC) at scientific conferences would also be valuable.

References

- 1. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 2. This compound [mycancergenome.org]

- 3. Testing INCB007839 in Patients with Recurrent ... [georgiacancerinfo.org]

- 4. ADAM-Mediated Signalling Pathways in Gastrointestinal ... [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in ADAM17 Research: A Promising Target ... [pmc.ncbi.nlm.nih.gov]

- 6. ADAM17 as a promising therapeutic target - PubMed Central [pmc.ncbi.nlm.nih.gov]

Mechanism of Action and Biological Rationale

Aderbasib (INCB7839) is an orally bioavailable inhibitor that targets the ADAM family of multifunctional membrane-bound proteins, specifically ADAM10 and ADAM17 [1] [2] [3]. These enzymes are sheddases that cleave and release the extracellular domains of various transmembrane proteins [4] [5].

- Primary Targets: ADAM10 and ADAM17 [1] [2] [6].

- Key Action: Represses the metalloproteinase 'sheddase' activities of these enzymes [6] [3].

- Downstream Effect: Designed to block the activation of epidermal growth factor (EGFR) pathways. Unlike drugs that inhibit only one or two HER receptors, inhibiting sheddase activity has the potential to suppress activation through all four HER receptors (EGFR/HER1, HER2, HER3, HER4), leading to more complete pathway inhibition [6].

The following diagram illustrates how this compound interferes with this pro-tumor signaling cascade.

This compound inhibits ADAM10/17, preventing the release of soluble growth factors that activate HER receptor signaling.

Clinical Development and Status

This compound was previously under investigation for several cancer types, but its development has been halted [1] [2] [6].

| Indication | Highest Phase | Status | Key Dates/Notes |

|---|---|---|---|

| Metastatic Breast Cancer | Phase 2 | Discontinued | Development halted in 2011 after Phase II results were not confirmed in further research [1]. |

| Non-Hodgkin Lymphoma | Phase 2 | Discontinued | [2] |

| Non-Small Cell Lung Cancer, Colorectal Cancer, Head and Neck Cancer | Phase 1 | Discontinued | [2] |

Experimental and Research Data

For research purposes, key experimental findings and protocols involving this compound are summarized below.

Key Experimental Findings

The table below summarizes quantitative data from pre-clinical studies.

| Assay/Model | Experimental Setup | Key Result | Citation |

|---|---|---|---|

| In Vitro Inhibition | This compound (10-100 μM) tested against ADAM17 and sE2-Fc interaction. | Concentration-dependent inhibition of sE2-Fc binding. | [6] |

| Antiviral Activity | PK15 cells; this compound (100-1000 μM) for 0.5 hours. | Showed resistance to CSFV pseudovirus at 100 μM and 1 mM. | [6] |

| In Vivo Efficacy | SU-pcGBM2 NSG mouse xenografts; this compound (50 mg/kg, i.p., 5 days/week for 2 weeks). | Strong inhibition of pediatric glioblastoma xenograft growth. | [6] |

Detailed Experimental Protocols

For researchers seeking to understand the foundational in vivo experiments, the methodology from one key study is detailed below [6].

- Animal Model: NSG mice with SU-pcGBM2 orthotopic xenografts (a model of pediatric glioblastoma).

- Dosing Regimen: 50 mg/kg.

- Route of Administration: Intraperitoneal (i.p.) injection.

- Dosing Schedule: 5 days per week, starting at four weeks post-implantation, for a duration of 2 weeks.

- Formulation:

- Solvent: 100% DMSO (for stock solution).

- Working Solution: 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline. The co-solvents must be added sequentially from left to right.

- Experimental Outcome: The treatment resulted in significant inhibition of orthotopic xenograft growth.

Future Research and Therapeutic Potential

Although this compound's clinical development has stopped, research into its primary targets, ADAM10 and ADAM17, remains highly active. This suggests the therapeutic strategy of sheddase inhibition is still valid [4] [7] [8].

- Continued Target Relevance: ADAM17 is recognized as a promising therapeutic target for cancer, inflammatory, cardiovascular, and neurodegenerative diseases [7] [8]. The discovery and development of novel ADAM17-targeting agents, including small-molecule inhibitors and monoclonal antibodies, is an ongoing field of research [7] [8].

- Biomarker Potential: Proteins shed by ADAM17, such as the soluble ectodomains of receptors like AXL and MerTK, can be detected in patient fluids and are being investigated as predictive and prognostic biomarkers [4] [5]. For example, tumor-derived exosomal ADAM17 has been identified as a potential blood-based biomarker for predicting metastasis in colorectal cancer [9].

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 3. - My Cancer Genome this compound [mycancergenome.org]

- 4. Molecular Pathways: Receptor Ectodomain Shedding in ... [pmc.ncbi.nlm.nih.gov]

- 5. Soluble receptors in cancer: mechanisms, clinical ... [nature.com]

- 6. | this compound | CAS#... | InvivoChem sheddase inhibitor [invivochem.com]

- 7. ADAM17 as a promising therapeutic target - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 8. ADAM17 as a promising therapeutic target: from structural ... [frontiersin.org]

- 9. Tumor-derived exosomal ADAM17 promotes pre ... [pmc.ncbi.nlm.nih.gov]

Documented Dosing Regimens for Aderbasib

The following table summarizes the key parameters from recent in vivo studies:

| Tumor Model | Dose & Route | Dosing Frequency | Treatment Duration | Formulation | Primary Outcome | Source |

|---|---|---|---|---|---|---|

| Colorectal Cancer (CRC) PDX | 30 mg/kg, Oral (P.O.) | Every 3 days | Started after cell implantation, for 60 days | Not specified | Reduced liver and lung metastasis | [1] |

| Colorectal Cancer (CRC) | Not specified, Oral (P.O.) | Not specified | Not specified | Used in combination with PEPDG(^{278D}) and 5-FU | Enabled target engagement of PEPDG(^{278D}), inhibiting tumor growth | [2] |

| Pediatric Glioblastoma (Glioma) | 50 mg/kg, Intraperitoneal (I.P.) | 5 days per week | Began 4 weeks post-implant, for 2 weeks | 2% DMSO, 2% Tween 80, 48% PEG300, 48% water | Blocked glioma growth in orthotopic xenografts | [3] |

Detailed Experimental Protocols

Here are the methodologies associated with the studies cited above, which can serve as a protocol reference.

Protocol for Orthotopic Metastasis Assay (Colorectal Cancer)

This protocol was used to investigate the effect of Aderbasib on metastasis formation [1].

- Animal Model: Six-week-old male athymic BALB/c-nu/nu mice.

- Tumor Implantation: An orthotopic model was established. Mice were anesthetized, and a laparotomy was performed to expose the ceca. Subsequently, 2 × 10^6 CRC cells were injected into the mesentery at the tail end of the cecum.

- Dosing: Following CRC cell implantation, 10 µg of CRC-derived exosomes were intravenously injected every three days to promote metastasis. Concurrently, This compound (30 mg/kg) was administered orally every three days.

- Endpoint Analysis: After 60 days, mice were euthanized, and metastases to organs like the liver and lungs were quantified. Analysis included counting metastatic nodules on H&E-stained sections and assessing vascular permeability using Evans blue dye.

Protocol for Combination Therapy (Colorectal Cancer)

This study highlights this compound's use in a combination strategy to overcome therapeutic resistance [2].

- Therapeutic Combo: The regimen combined this compound with PEPDG(^{278D}) (a recombinant protein that degrades EGFR and HER2) and the standard chemotherapeutic agent Fluorouracil (5-FU).

- Mechanistic Role: this compound's function was to inhibit ADAM10/17, thereby blocking the shedding of high-affinity EGFR ligands (such as Amphiregulin and HB-EGF) from tumor cells. This inhibition allowed PEPDG(^{278D}) to effectively bind to and deplete its targets (EGFR/HER2), thereby restoring therapy sensitivity.

- Outcome: This combination strategy produced strong antitumor activity in CRC models resistant to standard EGFR inhibitors like cetuximab.

Protocol for Glioma Xenograft Model

This protocol demonstrates the use of this compound in an intracranial model via intraperitoneal injection [3].

- Animal Model: NSG mice.

- Tumor Implantation: Mice were implanted with SU-pcGBM2 pediatric glioblastoma orthotopic xenografts.

- Dosing Schedule: this compound (50 mg/kg) was administered via intraperitoneal injection, 5 days per week. The treatment began four weeks after implantation and continued for two weeks.

- Formulation: The study specified the use of a vehicle solution composed of 2% DMSO, 2% Tween 80, 48% PEG300, and 48% water to formulate this compound for injection.

- Result: This regimen robustly inhibited the growth of the aggressive glioblastoma xenografts.

Experimental Workflow and Mechanism of Action

The diagrams below illustrate a generalized in vivo efficacy workflow and the molecular mechanism by which this compound is believed to exert its effects in combination therapy.

Figure 1: General Workflow for In Vivo Efficacy Studies. This flowchart outlines the key steps in a typical animal study investigating this compound.

Figure 2: Proposed Mechanism of this compound in Overcoming Drug Resistance. This compound inhibits ADAM10/17, preventing the release of soluble EGFR ligands that drive oncogenic signaling and resistance to targeted therapies [2].

Key Takeaways for Researchers

- Route Flexibility: this compound is effective via both oral (P.O.) and intraperitoneal (I.P.) routes, providing flexibility in experimental design.

- Combination Potential: Evidence strongly supports its use in combination therapies, particularly to overcome resistance to biologics (like monoclonal antibodies) and standard chemotherapy [2].

- Formulation Note: For I.P. injection, a well-tolerated vehicle consisting of 2% DMSO, 2% Tween 80, 48% PEG300, and 48% water has been used successfully [3].

References

Therapy Profile & Proposed Research Framework

The combination of Aderbasib (INCB7839) and Rituximab represents an investigational approach targeting distinct pathways in Diffuse Large B-Cell Lymphoma (DLBCL). The table below summarizes the core components and a proposed research framework.

| Component | Role in Therapy / Proposed Investigation |

|---|---|

| This compound (INCB7839) | Investigational ADAM10/ADAM17 inhibitor; proposed to modulate tumor microenvironment and sensitize cells to immunotherapy [1]. |

| Rituximab | Anti-CD20 monoclonal antibody; standard of care component that induces antibody-dependent cellular cytotoxicity (ADCC) [1]. |

| Proposed Mechanism | Synergistic cell death via ADAM17 inhibition (potentiating immune response) combined with direct CD20 targeting [1]. |

| Key Experiments | In vitro cytotoxicity assays, assessment of CD20 and ADAM17 expression, and in vivo efficacy in patient-derived xenograft (PDX) models. |

| Critical Readouts | Objective Response Rate (ORR), Complete Response (CR) Rate, Progression-Free Survival (PFS), and correlation with biomarker expression. |

Proposed Experimental Workflow

The following diagram outlines a high-level workflow for evaluating the this compound + Rituximab combination in a pre-clinical and clinical setting.

Detailed Experimental Protocols

The following protocols are proposed based on standard oncological research methods, as specific methodologies for this combination were not detailed in the available literature.

In Vitro Cytotoxicity and Synergy Assays

This protocol is designed to establish preliminary efficacy and synergistic potential.

- Cell Lines & Culture: Use a panel of DLBCL cell lines (e.g., SU-DHL-4, OCI-Ly3, OCI-Ly10) representing GCB and ABC subtypes. Culture cells in RPMI-1640 medium supplemented with 10-20% FBS and 1% penicillin/streptomycin at 37°C in 5% CO₂ [2].

- Drug Treatment:

- Prepare a 7-point, 1:10 serial dilution of this compound and Rituximab.

- Treat cells with single agents and combination for 72-96 hours.

- Viability Readout: Use Cell Counting Kit-8 (CCK-8). Measure absorbance at 450nm. Calculate IC₅₀ values for single agents and combination indices (CI) using the Chou-Talalay method to quantify synergy [2].

- Downstream Analysis: Perform Western Blotting to analyze cleavage of ADAM17 substrates (e.g., CD20) and assess apoptosis via PARP and Caspase-3 cleavage [2].

In Vivo Efficacy Study in PDX Models

This protocol assesses the combination's efficacy in a more physiologically relevant model.

- Model Generation: Implant patient-derived DLBCL tumor fragments subcutaneously into immunodeficient NSG mice. Randomize mice into four groups (n=8-10) when tumor volume reaches ~150-200 mm³ [2].

- Dosing Regimen:

- Group 1 (Control): Vehicle only.

- Group 2: this compound (e.g., 50 mg/kg, oral gavage, daily).

- Group 3: Rituximab (e.g., 10 mg/kg, intraperitoneal, weekly).

- Group 4: this compound + Rituximab (same doses as mono-therapy groups).

- Monitoring & Endpoints:

- Measure tumor dimensions 2-3 times weekly. Calculate volume using the formula: (Length × Width²)/2.

- Monitor body weight for toxicity.

- Primary endpoint: Tumor growth inhibition (TGI %). Secondary endpoints: objective response rate and mouse survival [2].

Status and Future Research Directions

- Clinical Status: A Phase Ib/II clinical trial (NCT02141451) titled "ADAM17 Inhibitor/ Rituximab After Auto HCT for DLBCL" has been completed [1]. The results from this trial are critical for understanding the clinical viability of this combination but were not available in the search results.

- Integration with Novel Therapies: Future research could explore this combination in the context of new resistance mechanisms. For instance, a recent study highlighted PDK4-mediated rituximab resistance, which is overcome by a novel exosome nanoparticle therapy targeting the PDK4/HDAC8 pathway [2]. Investigating how ADAM17 inhibition interacts with such pathways could be fruitful.

- Leveraging Synthetic Lethality: Another emerging area is targeting DNA damage repair pathways. Research has identified synthetic lethal combinations, such as cyclophosphamide with ATR or CHK1/2 inhibitors [3]. While not directly involving this compound, this underscores the potential of combining targeted inhibitors with standard genotoxic agents.

Research Considerations

The this compound and Rituximab combination is a scientifically grounded but data-poor area of research. The key to advancing this concept lies in accessing the results from the completed clinical trial NCT02141451. Furthermore, integrating this approach with modern insights into rituximab resistance and DNA repair mechanisms could provide a robust pathway for developing effective new treatment strategies for R/R DLBCL.

References

Application Notes: Abemaciclib and Trastuzumab in HER2-Positive Breast Cancer

1. Scientific Rationale and Synergistic Mechanism of Action The combination of abemaciclib and trastuzumab represents a targeted, chemotherapy-free strategy for treating hormone receptor-positive (HR+), HER2-positive breast cancer. This approach simultaneously targets two critical oncogenic drivers [1] [2]:

- Trastuzumab is a monoclonal antibody that binds to the extracellular domain IV of the HER2 receptor. Its mechanisms include inhibition of HER2-mediated downstream signaling (MAPK, PI3K/Akt), induction of HER2 receptor internalization and degradation, and recruitment of immune cells for antibody-dependent cellular cytotoxicity (ADCC) [1].

- Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). In HR+, HER2+ breast cancer cells, which are heavily dependent on CDK4/6 for growth, abemaciclib inhibits the phosphorylation of the retinoblastoma (Rb) protein, leading to G1 phase cell cycle arrest and suppression of cancer cell proliferation [3].

The synergistic effect arises from the complementary blockade of parallel growth pathways. While trastuzumab targets the receptor tyrosine kinase signaling network externally and internally, abemaciclib acts intracytoplasmically to halt the cell cycle, providing a more comprehensive suppression of tumor growth [2] [4].

2. Clinical Trial Evidence and Efficacy Data The phase II monarcHER trial (NCT02675231) established the proof-of-concept for this combination in patients with HR+, HER2+ advanced breast cancer who had received at least two prior HER2-targeted therapies [2] [4].

Table 1: Key Efficacy Outcomes from the monarcHER Trial (Final Analysis)

| Treatment Arm | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) vs. Arm C | Median Overall Survival (OS) |

|---|---|---|---|

| A: Abemaciclib + Trastuzumab + Fulvestrant | 8.3 months | 0.67 (95% CI: 0.45-1.00) | 31.1 months |

| B: Abemaciclib + Trastuzumab | 5.7 months | 0.94 (95% CI: 0.64-1.38) | 29.2 months |

| C: Chemotherapy + Trastuzumab (SOC) | 5.7 months | Reference | 20.7 months |

Source: Adapted from [2] [4]. SOC: Standard of Care; CI: Confidence Interval.

The final OS analysis demonstrated a clinically meaningful numerical improvement for the triplet therapy (Arm A) over standard chemotherapy, though the results did not meet strict statistical significance in this phase II trial [2]. Exploratory biomarker analysis via RNA sequencing further suggested that patients with Luminal subtypes derived greater benefit from the abemaciclib-based regimens [2].

Experimental Protocols

The following protocols are synthesized from the methodologies described in the monarcHER trial publications [2] [4].

1. In Vitro Protocol: Assessing Combinatorial Synergy

- Objective: To determine the synergistic effects of abemaciclib and trastuzumab on cell proliferation and apoptosis in HER2-positive breast cancer cell lines.

- Materials:

- Cell Lines: HER2-positive breast cancer cells (e.g., BT-474, SK-BR-3).

- Compounds: Abemaciclib (e.g., Selleckchem S5716), Trastuzumab.

- Equipment: Cell culture hood, CO2 incubator, microplate reader, flow cytometer.

- Methodology:

- Cell Seeding: Seed cells in 96-well plates at a density of 2-5 x 10³ cells/well and allow to adhere for 24 hours.

- Drug Treatment:

- Prepare a dose-response matrix with serial dilutions of abemaciclib (0.001-10 µM) and trastuzumab (0.1-100 µg/mL).

- Treat cells in triplicate for 72-96 hours.

- Include vehicle control (DMSO for abemaciclib, PBS for trastuzumab).

- Viability Assay: Assess cell viability using a colorimetric assay (e.g., MTT or CellTiter-Glo).

- Data Analysis: Calculate combination indices (CI) using the Chou-Talalay method (e.g., using CalcuSyn software). A CI < 1 indicates synergy.

- Mechanistic Follow-up: For synergistic combinations, perform Western blotting to analyze key pathway proteins (e.g., p-Rb, total Rb, p-Akt, p-ERK, pHER3).

2. In Vivo Protocol: Efficacy in Xenograft Models

- Objective: To evaluate the anti-tumor efficacy of the abemaciclib and trastuzumab combination in a mouse xenograft model.

- Materials:

- Animals: Female immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

- Cell Line: BT-474 cells (HR+, HER2+).

- Drug Formulation: Abemaciclib in NMP/PEG300 (e.g., 50 mg/kg), Trastuzumab in sterile PBS (e.g., 10 mg/kg).

- Methodology:

- Tumor Inoculation: Subcutaneously inject BT-474 cells (5 x 10⁶ cells in Matrigel) into the flank.

- Randomization & Dosing: When tumors reach ~200 mm³, randomize mice into groups (n=8-10):

- Group 1: Vehicle control (oral gavage + IP)

- Group 2: Abemaciclib alone (oral gavage, twice daily)

- Group 3: Trastuzumab alone (intraperitoneal, twice weekly)

- Group 4: Abemaciclib + Trastuzumab

- Treat for 4-6 weeks.

- Monitoring: Measure tumor volumes and body weights 2-3 times weekly.

- Endpoint Analysis: At study endpoint, harvest tumors and blood for:

- Tumor Weight and Volume

- Pharmacodynamic Markers: IHC staining for Ki-67, Cleaved Caspase-3, p-Rb.

- Toxicology: Serum chemistry for liver enzymes (ALT, AST) and hematology.

The experimental workflow for the in vivo protocol can be summarized as follows:

Anticipated Outcomes and Data Visualization

Based on the clinical and preclinical evidence, the expected outcomes and the underlying molecular mechanisms can be summarized as follows.

Table 2: Expected Experimental Outcomes and Proposed Analysis Methods

| Parameter | Expected Outcome with Combination vs. Monotherapy | Proposed Analysis Method |

|---|---|---|

| In Vitro Cell Viability | Significant reduction in IC50; synergistic Combination Index (CI < 1) | MTT/CTG Assay; Chou-Talalay Analysis |

| Cell Cycle Arrest | Increased proportion of cells in G1 phase | Flow Cytometry (PI staining) |

| In Vivo Tumor Growth | Maximal tumor growth inhibition (TGI) and potential tumor regression | Caliper measurements; TGI calculation |

| Pharmacodynamics (IHC) | Reduced Ki-67 (proliferation), increased Cleaved Caspase-3 (apoptosis), strong p-Rb suppression | Immunohistochemistry on tumor sections |

The molecular mechanism of the combination therapy and its disruption of key cancer cell processes is illustrated in the following pathway diagram:

Critical Considerations for Protocol Implementation

- Biomarker-Driven Patient Selection: The monarcHER trial focused on HR+, HER2+ breast cancer. Efficacy may be influenced by additional biomarkers, such as Luminal subtype as identified by RNA sequencing [2]. HER2 status must be confirmed per ASCO/CAP guidelines (IHC 3+ or ISH-positive) [5].

- Toxicity Management: The combination is generally tolerable, but proactive management is key.

- Diarrhea: Most common adverse event with abemaciclib. Prophylactic loperamide should be provided at treatment initiation [3].

- Hematologic Toxicity: Monitor for neutropenia, leukopenia, and anemia with regular complete blood counts. Dose interruptions or reductions may be necessary [4] [3].

- Other Serious Adverse Events: Be vigilant for interstitial lung disease, hepatotoxicity, and venous thromboembolism [3].

- Drug Formulation and Pharmacokinetics: Abemaciclib is administered orally, while trastuzumab is intravenous. In preclinical studies, abemaciclib is often formulated in NMP/PEG300 for oral gavage in mice. Be aware of potential drug-drug interactions, as abemaciclib is a CYP3A4 substrate; avoid co-administration with strong CYP3A4 inhibitors or inducers [3].

References

- 1. : Updated Trastuzumab and Resistance in... Mechanisms of Action [pmc.ncbi.nlm.nih.gov]

- 2. Overall Survival and Exploratory Biomarker Analyses of ... [pubmed.ncbi.nlm.nih.gov]

- 3. for Abemaciclib : Uses, Dosage, Side... - Drugs.com Breast Cancer [drugs.com]

- 4. Abemaciclib plus trastuzumab with or without fulvestrant ... [pubmed.ncbi.nlm.nih.gov]

- 5. 2025 MIPS Measure #450: Appropriate Treatment for ... [mdinteractive.com]

Aderbasib Overview and Quantitative Data

The table below summarizes the key characteristics of Aderbasib based on available research data.

| Parameter | Description |

|---|---|

| Synonyms | INCB007839; INCB7839 [1] |

| Molecular Weight | 416.47 [1] |

| CAS No. | 791828-58-5 [1] |

| Targets | Potent, low nanomolar inhibitor of ADAM10 and ADAM17 [1] [2] |

| Administration | Orally active [1] [2] |

| Primary Investigated Cancers | Gliomas, Colorectal Cancer (CRC) metastasis, HER2+ breast cancer, diffuse large B-cell non-Hodgkin lymphoma [1] [3] [2] |

Detailed In Vivo Protocols in Mice

Here are the methodologies for key animal studies demonstrating this compound's efficacy.

Protocol 1: Inhibition of Pediatric Glioblastoma Growth

This protocol details the use of this compound in an orthotopic xenograft model of pediatric glioblastoma (SU-pcGBM2) [1].

- Animal Model: NSG mice [1].

- Dosage & Formulation: 50 mg/kg [1].

- The inhibitor was formulated in 2% DMSO, 2% Tween 80, 48% PEG300, 48% water for administration [1].

- Route of Administration: Intraperitoneal injection [1].

- Dosing Schedule: 5 days per week for a total of 2 weeks, beginning four weeks after tumor implantation [1].

- Key Result: The treatment robustly inhibited the growth of pediatric glioblastoma orthotopic xenografts [1].

Protocol 2: Inhibition of Colorectal Cancer (CRC) Metastasis

This protocol outlines the application of this compound to suppress hematogenous metastasis in a CRC model [3].

- Animal Model: Six-week-old male athymic BALB/c-nu/nu mice [3].

- Tumor Model: CRC cells were implanted into the cecal mesentery to establish an orthotopic model [3].

- Dosage & Formulation: 30 mg/kg [3].

- Route of Administration: Oral gavage (PO) [3].

- Dosing Schedule: Administered every three days following CRC cell implantation [3].

- Key Result: this compound, alongside another selective ADAM17 inhibitor (JG26), significantly reduced CRC metastasis in vivo [3].

The following diagram illustrates the experimental workflow for the colorectal cancer metastasis study, which includes the oral administration of this compound.

Context on ADAM17 as a Therapeutic Target

Understanding the biological target of this compound is crucial for interpreting its mechanism of action.

- Function of ADAM17: ADAM17 is a transmembrane protease that sheds (cleaves) over 80 membrane-bound proteins [4] [5]. Its key substrates include TNF-α, the IL-6 receptor, and ligands of the Epidermal Growth Factor Receptor (EGFR) [4] [5]. This activity regulates critical processes like immunity, inflammation, and cell proliferation [4] [5].

- Role in Disease: Dysregulation of ADAM17 is implicated in the pathogenesis of various diseases, including inflammatory disorders, cancer, cardiovascular, and neurodegenerative diseases [4] [5]. In cancer, it can promote tumor progression and metastasis by releasing growth factors and enhancing vascular permeability [3].

- Mechanism of this compound: As a hydroxamate-based inhibitor, this compound is predicted to act by binding to the zinc ion in the active site of the ADAM17 metalloprotease domain, thereby inhibiting its proteolytic activity [1] [2].

The diagram below summarizes the role of ADAM17 in cancer progression and the inhibitory action of this compound.

Important Considerations for Researchers

- Formulation is Key: The provided formulation (2% DMSO, 2% Tween 80, 48% PEG300, 48% water) is critical for ensuring the compound's solubility and bioavailability in animal studies [1].

- Dose-Dependent Effects: The cited studies use specific doses (50 mg/kg IP, 30 mg/kg PO). Researchers should conduct their own dose-ranging studies to determine the optimal efficacy and toxicity profile for their specific disease model.

- Dual Inhibitor Activity: Remember that this compound inhibits both ADAM10 and ADAM17 [1] [2]. The observed phenotypic results could be due to the inhibition of either or both proteases, which may require further investigation to deconvolute.

I hope these application notes and protocols provide a solid foundation for your research planning. Should you require further clarification on specific experimental details, feel free to ask.

References

- 1. This compound (INCB007839) | ADAM10/17 Inhibitor [medchemexpress.com]

- 2. This compound is a Highly Potent and Orally Active Inhibitor of ... [medchemexpress.com]

- 3. Tumor-derived exosomal ADAM17 promotes pre-metastatic ... [jeccr.biomedcentral.com]

- 4. ADAM17 as a promising therapeutic target - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 5. ADAM17 as a promising therapeutic target: from structural ... [frontiersin.org]

Comprehensive Application Notes and Protocols for Aderbasib (INCB7839): A Selective ADAM10/17 Inhibitor for Cancer Research

Compound Profile and Mechanism of Action

Aderbasib (INCB7839, INCB007839) is a potent hydroxamate-based inhibitor that selectively targets both ADAM10 and ADAM17 metalloproteinases with nanomolar efficacy. This small molecule inhibitor covalently binds to the zinc-dependent catalytic site within the metalloproteinase domain, effectively blocking the proteolytic activity of these key sheddases. ADAM17, also known as TNF-α converting enzyme (TACE), is responsible for the proteolytic cleavage and release of over 80 membrane-bound proteins, including cytokines, growth factors, and their receptors. The broad substrate profile of ADAM17 includes critical signaling molecules such as TNF-α, EGFR ligands, IL-6R, and various adhesion molecules, positioning it as a central regulator in cancer progression, inflammatory processes, and viral entry mechanisms [1] [2].

The development of this compound represents a significant advancement in metalloproteinase inhibition technology, as earlier generation inhibitors suffered from lack of specificity and associated musculoskeletal and liver toxicities. This compound demonstrates improved target specificity while maintaining potent inhibitory activity, making it a valuable research tool and investigational therapeutic agent. Its oral bioavailability further enhances its utility for both basic research and preclinical development studies across multiple disease models. The compound has been evaluated in several clinical trials for oncological indications, including HER2-positive breast cancer and diffuse large B-cell non-Hodgkin lymphoma, and is currently under investigation for pediatric high-grade gliomas based on compelling preclinical evidence [2] [3].

Quantitative Inhibitory Activity and Dosing

Inhibition Values and Potency

Table 1: Inhibitory Concentration Values for this compound

| Assay System | Target | IC₅₀ Value | Experimental Context |

|---|---|---|---|

| Biochemical assay | ADAM17 | 0.014 µM | Enzyme inhibition [2] |

| Biochemical assay | ADAM10 | 0.022 µM | Enzyme inhibition [2] |

| Antiviral activity | CSFV pseudovirus | 100-1000 µM | PK15 cell protection [4] |

| Protein interaction | ADAM17-sE2-Fc binding | 10-100 µM | Concentration-dependent inhibition in trypsinized PK15 cells [4] |

Table 2: In Vivo Dosing Regimens

| Model System | Route | Dose | Frequency | Therapeutic Outcome |

|---|---|---|---|---|

| SU-pcGBM2 NSG mice xenografts | Intraperitoneal injection | 50 mg/kg | 5 days/week for 2 weeks | Blocked glioma growth [4] |

| CRC metastasis model (mice) | Oral administration | 30 mg/kg | Every three days | Reduced CRC metastasis [5] |

| Pediatric population (clinical) | Oral administration | 120 mg/m²/dose BID | 28-day cycles | Phase I trial for high-grade gliomas [3] |

The concentration-dependent nature of this compound's inhibitory activity is evident across various experimental systems. In biochemical assays, this compound demonstrates potent low nanomolar inhibition against both ADAM10 and ADAM17. However, significantly higher concentrations (100-1000 µM) are required for effective antiviral activity against Classical Swine Fever Virus (CSFV) pseudovirus in PK15 cells, suggesting different potency requirements for various biological applications. The dosing optimization for in vivo studies varies by model system, with 30-50 mg/kg demonstrating efficacy in cancer models while the compound maintains a favorable tolerability profile in preclinical toxicology assessments [5] [4] [2].

Cellular Application Protocols

In Vitro Cancer Model Applications

Cell-based shedding assays utilizing this compound provide critical functional readouts of ADAM10/17 inhibition efficacy. For investigation of EGFR ligand shedding, researchers should culture appropriate cell lines (such as HCT-116 colorectal carcinoma cells or various breast cancer cell lines) in serum-free medium containing varying concentrations of this compound (typically 0.1-10 µM) for 4-24 hours. Following treatment, conditioned media should be collected and concentrated using centrifugal filter devices with 10-kDa molecular weight cut-offs. The shed ligands (including amphiregulin, TGF-α, and epiregulin) can then be quantified via enzyme-linked immunosorbent assay (ELISA) or Western blot analysis, normalizing to total cellular protein content or cell count. This protocol allows researchers to directly measure the functional consequences of ADAM17 inhibition on growth factor availability in the tumor microenvironment [1] [2].

For assessment of immune checkpoint molecule shedding, researchers should isolate primary human natural killer (NK) cells or appropriate NK cell lines and pre-treat with this compound (0.5-5 µM) for 2 hours prior to activation with phorbol esters (PMA, 100 ng/mL) or cytokine stimulation. The soluble CD16 (FcγRIIIA) levels in conditioned media should be quantified via specific ELISA, while surface retention of CD16 can be measured using flow cytometry with fluorochrome-conjugated anti-CD16 antibodies. This application is particularly relevant for enhancing antibody-dependent cellular cytotoxicity (ADCC) in combination with therapeutic monoclonal antibodies like rituximab. Additionally, similar approaches can be applied to monitor shedding of other ADAM17 immune substrates, including MHC class I-related chain A and B proteins, TIM-3, and 4-1BB, all of which play significant roles in tumor immunosurveillance pathways [2].

Viral Entry Inhibition Assays

The pseudovirus infection assay provides a robust method for evaluating this compound's antiviral properties against CSFV. Researchers should culture PK15 cells (porcine kidney epithelial cells) in appropriate growth medium and pre-treat with this compound across a concentration range (100-1000 µM) for 30 minutes prior to infection with CSFV pseudotyped particles. The viral entry efficiency should be quantified 48 hours post-infection via GFP expression analysis using flow cytometry or fluorescence microscopy. Alternatively, for classical swine fever virus (CSFV) infection models, viral RNA replication can be measured using quantitative RT-PCR targeting the viral genome. The direct interaction between ADAM17 and viral E2 protein can be further investigated through surface plasmon resonance (SPR) or ELISA-based binding assays, where recombinant E2 protein binding to ADAM17 is measured in the presence of increasing this compound concentrations (10-100 µM) [6] [4].

In Vivo Therapeutic Applications

Animal Dosing and Pharmacokinetic Protocol

For subcutaneous xenograft models (e.g., glioma, breast cancer), this compound should be administered via intraperitoneal injection at 50 mg/kg, five days per week for a duration of 2-6 weeks, depending on tumor growth characteristics. The compound should be prepared fresh daily in vehicle solution consisting of 2% DMSO, 2% Tween 80, 48% PEG300, and 48% water (v/v) to ensure proper solubility and bioavailability. For metastasis models (e.g., colorectal cancer), the oral administration route at 30 mg/kg every three days has demonstrated efficacy in reducing metastatic burden. In both administration protocols, tumor measurements should be recorded regularly via caliper measurements (for subcutaneous models) or imaging modalities (for metastatic models), with experimental endpoints including tumor weight/volume, metastatic nodule counts, and histopathological analysis [5] [4].

The pharmacokinetic properties of this compound support its use in chronic dosing regimens. Although specific pharmacokinetic data for this compound is limited in the literature, related compounds in the same class demonstrate favorable absorption and distribution profiles. Researchers should conduct plasma concentration monitoring via LC-MS/MS at various time points post-administration to establish compound exposure levels. Based on its mechanism and chemical properties, this compound is expected to exhibit wide tissue distribution, with particular relevance to tumors exhibiting high ADAM10/17 expression. Special consideration should be given to blood-brain barrier penetration in glioma models, as evidence suggests this compound achieves pharmacologically relevant concentrations in neural tissue, which is critical for its investigation in high-grade glioma applications [3].

Colorectal Cancer Metastasis Model

The pre-metastatic niche formation assay provides a sophisticated approach for evaluating this compound's anti-metastatic properties. Researchers should establish an orthotopic colorectal cancer model in immunocompromised mice (e.g., BALB/c-nu/nu) by injecting 2×10⁶ CRC cells into the mesentery at the tail end of the cecum. For intervention studies, this compound should be administered orally at 30 mg/kg every three days beginning immediately after tumor cell implantation. To specifically evaluate effects on vascular permeability, Evans Blue dye (1% solution in saline) should be injected via tail vein four weeks post-implantation, with animals euthanized 30 minutes later. The extravasated dye quantification in lung and liver tissues provides a direct measurement of vascular leakage, a critical step in pre-metastatic niche formation. Additional endpoints should include quantification of circulating tumor cells (CTCs) via blood collection and analysis, metastatic nodule counting in liver and lung sections, and histochemical staining for endothelial cell junction markers (e.g., VE-cadherin) [5].

Technical Specifications and Formulation

Chemical Properties and Storage

Table 3: Chemical and Formulation Properties of this compound

| Property | Specification | Notes |

|---|---|---|

| Molecular Formula | C₂₁H₂₈N₄O₅ | - |

| Molecular Weight | 416.47 g/mol | - |

| CAS Number | 791828-58-5 | - |

| Purity | >99% | Recommended for research use |

| Solid Form | White to light yellow powder | - |

| Solubility in DMSO | 100 mg/mL (240.11 mM) | Hygroscopic DMSO impacts solubility; use newly opened containers |

| Storage Conditions | -20°C (3 years), 4°C (2 years) | Protect from moisture, desiccate |

This compound exhibits optimal stability when stored as a powder at -20°C, maintaining stability for up to three years under these conditions. For preparation of stock solutions, the compound should be dissolved in high-quality, dry DMSO at a concentration of 10-100 mM, with aliquoting recommended to minimize freeze-thaw cycles. These stock solutions maintain stability for up to six months when stored at -80°C, or one month at -20°C. It is critical to note that hygroscopic DMSO significantly impacts solubility, necessitating the use of newly opened containers for optimal dissolution. Researchers should allow the compound to warm to room temperature before opening to prevent moisture condensation, and promptly return it to recommended storage conditions after use [4].

Formulation Protocols for In Vivo Administration

For oral administration in animal studies, this compound should be prepared in 0.5-1% methylcellulose or 2% Tween 80 solutions, with brief sonication applied if necessary to achieve complete dissolution. The compound can be administered via oral gavage at volumes not exceeding 10 mL/kg for mice. For intraperitoneal injection, the recommended vehicle consists of 2% DMSO, 2% Tween 80, 48% PEG300, and 48% water, which provides optimal solubility and bioavailability. The injection solution should be prepared fresh daily and administered at a volume of 5-10 mL/kg. For both routes, dose verification through periodic LC-MS/MS analysis of plasma samples is recommended to confirm systemic exposure, with target trough concentrations above the IC₅₀ for ADAM10/17 based on the specific research application [4].

Research Applications and Limitations

Key Research Applications

The versatile inhibitory profile of this compound against both ADAM10 and ADAM17 supports its application across multiple research domains. In cancer biology, this compound effectively blocks multiple oncogenic signaling pathways simultaneously by inhibiting the release of EGFR ligands (amphiregulin, epigen, neutregulin), TNF-α, and other growth factors. This multifaceted approach is particularly valuable in tumors characterized by compensatory signaling pathways that often undermine the efficacy of single-target agents. Additionally, this compound has demonstrated significant potential in cancer immunotherapy applications through its ability to modulate immune checkpoint molecule shedding. By inhibiting the cleavage of CD16 (FcγRIIIA) on natural killer cells, this compound enhances antibody-dependent cellular cytotoxicity (ADCC), potentially improving the efficacy of therapeutic monoclonal antibodies like rituximab in lymphoma models and trastuzumab in HER2-positive breast cancer [2] [7].

In virology research, this compound has revealed novel mechanisms of viral entry for certain pathogens. The compound effectively blocks Classical Swine Fever Virus (CSFV) infection by interfering with the interaction between viral E2 protein and the metalloproteinase domain of ADAM17, identifying this cellular protein as an essential attachment factor for the virus. This application suggests that this compound could serve as both a research tool for investigating viral entry mechanisms and a potential therapeutic approach for CSFV infection. Furthermore, emerging research indicates potential applications in neuro-oncology, where this compound inhibits the ADAM10-mediated shedding of neuroligin-3 (NLGN3), a critical factor promoting the growth of high-grade gliomas in the tumor microenvironment. This mechanism provides the rationale for ongoing clinical evaluation of this compound in pediatric high-grade glioma patients [6] [3].

Limitations and Safety Considerations

The dual inhibitory profile of this compound against both ADAM10 and ADAM17, while therapeutically advantageous in some contexts, presents challenges in delineating the specific contributions of each target to observed phenotypic effects. Researchers should employ additional selective inhibitors or genetic approaches (siRNA, CRISPR) targeting individual ADAM family members to confirm mechanism-specific effects. Additionally, clinical development of this compound has revealed a pro-coagulant effect in some adult patients, resulting in an increased incidence of deep vein thrombosis (DVT) and other thrombotic events. The mechanism underlying this effect remains unclear, with no clear relationship established between thrombosis frequency and administered dose. Researchers employing this compound in animal models should implement appropriate monitoring for thrombotic complications, particularly in longer-term studies [3].

The species cross-reactivity of this compound supports its use in multiple model systems, as it effectively inhibits both human and mouse ADAM10/17, facilitating translational studies. However, researchers should note that differential potency may exist across species, necessitating careful dose optimization in each model system. The compound's brain penetration capability, while advantageous for glioma research, may have implications for central nervous system side effects in animal models, though these have not been comprehensively characterized in preclinical toxicology studies to date [6] [3].

Graphical Experimental Workflows

ADAM17 Signaling and Inhibition Pathway